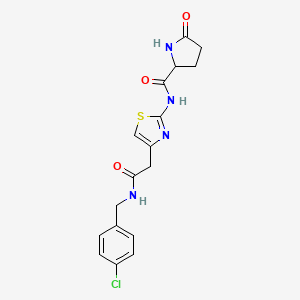

N-(4-(2-((4-クロロベンジル)アミノ)-2-オキソエチル)チアゾール-2-イル)-5-オキソピロリジン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

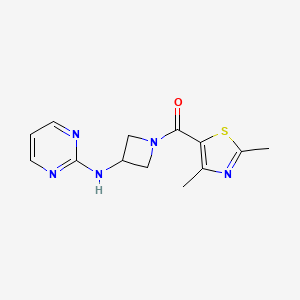

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H17ClN4O3S and its molecular weight is 392.86. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌剤

この化合物は、抗菌剤として潜在的な可能性を示しています。その構造におけるチアゾール環は、さまざまな細菌や真菌種の増殖を阻害する能力で知られています。 研究では、チアゾールの誘導体は細菌の脂質生合成を阻害できることが示されており、グラム陽性菌とグラム陰性菌の両方に効果的です .

抗がん剤

この化合物の構造は、抗がん療法に効果的である可能性を示唆しています。チアゾールの誘導体は、がん細胞の増殖を阻害する能力について研究されてきました。 特に、この化合物に類似した化合物は、細胞の成長を阻害し、アポトーシスを誘導することによって、乳がん細胞株に対して活性を示してきました .

抗炎症剤

チアゾール系化合物は、その抗炎症特性についても調査されています。チアゾール環の存在は、プロ炎症性サイトカインの産生を阻害することによって炎症を軽減するのに役立ちます。 これは、この化合物を炎症性疾患の治療のための潜在的な候補にしています .

抗酸化剤

この化合物は、抗酸化剤としても役立つ可能性があります。チアゾールの誘導体は、フリーラジカルを捕捉することが発見されており、それによって細胞を酸化ストレスから保護します。 この特性は、細胞損傷と老化を防ぎ、酸化ストレスによって引き起こされる疾患の治療において重要です .

抗ウイルス剤

チアゾールの誘導体に関する研究では、抗ウイルスアプリケーションで有望な結果が示されています。これらの化合物は、ウイルス酵素を標的にしたり、宿主細胞へのウイルスの侵入を妨害することによって、ウイルスの複製を阻害できます。 これは、ウイルス感染に対する治療法の開発のための潜在的な候補にしています .

酵素阻害剤

この化合物は、酵素阻害剤として作用することができ、特にさまざまな代謝経路に関与する酵素を標的にします。 チアゾールの誘導体は、細胞シグナル伝達とがんの進行に関与するキナーゼなどの酵素を阻害する能力について研究されてきました .

作用機序

Target of Action

Similar compounds have been found to exhibit promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Similar compounds have been found to inhibit cyclooxygenases (cox-1, cox-2) enzymes . The capability of these compounds to inhibit these enzymes was determined by measuring their peroxidase activity using a colorimetric enzyme immune assay kit .

Biochemical Pathways

Similar compounds have been found to inhibit the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Similar compounds have been found to have promising antimicrobial activity and were found to be active against breast cancer cell line .

生化学分析

Biochemical Properties

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antiproliferative activities, making it a potential candidate for the development of new antimicrobial and anticancer agents . The compound interacts with bacterial lipids, inhibiting their biosynthesis and thereby exerting its antimicrobial effects. Additionally, it has been found to interact with estrogen receptor-positive human breast adenocarcinoma cancer cell lines, inhibiting their proliferation .

Cellular Effects

The effects of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . The compound’s impact on cell signaling pathways includes the inhibition of key enzymes involved in cell cycle regulation and apoptosis, leading to altered gene expression and metabolic changes.

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its binding interactions with specific biomolecules. The compound has been shown to bind to bacterial lipid biosynthesis enzymes, inhibiting their activity and preventing the formation of essential lipids . In cancer cells, it binds to estrogen receptors, blocking their activity and inhibiting cell proliferation . Additionally, the compound’s structure allows it to interact with various proteins involved in cell cycle regulation, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its antimicrobial and antiproliferative activities . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antiproliferative activities without causing adverse effects . At higher doses, toxic effects have been observed, including damage to healthy tissues and organs . Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing toxicity. These findings highlight the importance of dosage optimization in the development of this compound as a potential therapeutic agent.

Metabolic Pathways

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its antimicrobial and antiproliferative activities . Additionally, the compound’s interaction with metabolic enzymes affects metabolic flux and metabolite levels, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for specific binding proteins, which determine its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide plays a crucial role in its activity and function. The compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, and other organelles influences its interactions with biomolecules and its overall efficacy. The compound’s ability to target specific subcellular locations enhances its therapeutic potential by ensuring precise delivery to the sites of action.

特性

IUPAC Name |

N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c18-11-3-1-10(2-4-11)8-19-15(24)7-12-9-26-17(20-12)22-16(25)13-5-6-14(23)21-13/h1-4,9,13H,5-8H2,(H,19,24)(H,21,23)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKVJJVTTSXBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)

![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)

![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2535318.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2535319.png)

![1-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2535321.png)

![2-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]pyrazine](/img/structure/B2535326.png)

![3-[(4-chlorophenyl)imino]-1-(2,6-dichlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2535327.png)

![2-Chloro-1-[3-(dimethylamino)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2535328.png)

![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2535330.png)